An In-depth Technical Guide to Dimethyl 4-bromophthalate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Dimethyl 4-bromophthalate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl 4-bromophthalate, a key chemical intermediate. It details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and subsequent use in the development of targeted therapeutics. A significant application highlighted is its role as a precursor in the synthesis of Son of sevenless homolog 1 (SOS1) inhibitors, which are of considerable interest in oncology research. This document is intended to be a valuable resource for professionals engaged in synthetic chemistry and drug development, offering detailed methodologies and insights into the compound's utility.
Chemical Identity and Properties
Dimethyl 4-bromophthalate is an aromatic dicarboxylic acid ester. Its structure features a benzene ring substituted with two adjacent methoxycarbonyl groups and a bromine atom.
CAS Number: 87639-57-4
Synonyms:
-
1,2-Benzenedicarboxylic acid, 4-bromo-, dimethyl ester
-
Dimethyl 4-bromobenzene-1,2-dicarboxylate
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4-Bromophthalic acid dimethyl ester[1]
Physicochemical Properties
The key physical and chemical properties of Dimethyl 4-bromophthalate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉BrO₄ | [1] |
| Molecular Weight | 273.08 g/mol | [1] |
| Appearance | White to yellow solid at <38°C, liquid at >40°C | [2][3] |
| Melting Point | 33-35 °C / 38-42 °C | [2][4] |
| Boiling Point | 177-178 °C at 13 Torr | [2][3] |
| Density (predicted) | 1.505 ± 0.06 g/cm³ | [2][3] |
| Purity | >98% (by GC) | [1][4] |
Note: A range for the melting point is provided as different sources report slightly different values.
Spectral Data
Spectroscopic analysis is crucial for the verification of the identity and purity of Dimethyl 4-bromophthalate.
| Technique | Data | Reference(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) 3.90 (s, 3H), 3.92 (s, 3H), 7.63 (d, J=8.4 Hz, 1H), 7.68 (dd, J=2.0, 8.4 Hz, 1H), 7.84 (d, J=2.0 Hz, 1H) | [5][6] |
| ¹³C-NMR, IR, Mass Spec. | Data not readily available in public databases. Researchers should perform their own analyses for confirmation. |
Experimental Protocols
Detailed methodologies for the synthesis of Dimethyl 4-bromophthalate and its subsequent utilization in the synthesis of a pharmaceutical intermediate are provided below.
Synthesis of Dimethyl 4-bromophthalate from 4-Bromophthalic Anhydride
This protocol describes the esterification of 4-bromophthalic anhydride to yield the target compound.[5][6]
Materials:
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4-Bromophthalic anhydride (50.25 g)
-
Methanol (500 mL)
-
Chlorosulfonic acid (1 mL)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel containing 4-bromophthalic anhydride (50.25 g), add methanol (500 mL).
-
Carefully add chlorosulfonic acid (1 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain under reflux conditions overnight.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.
-
The resulting residue is then purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.
-
The fractions containing the desired product are collected and concentrated to afford Dimethyl 4-bromophthalate as a colorless oil (yield: 39.98 g, 66.1%).[5][6]
Use in the Synthesis of a SOS1 Inhibitor Intermediate
This protocol outlines a Suzuki coupling reaction where Dimethyl 4-bromophthalate is a key starting material. This reaction is a step in the synthesis of compounds that inhibit the SOS1 protein.
Materials:
-
Dimethyl 4-bromophthalate (4.5 g, 16.5 mmol)
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (6.11 g, 19.8 mmol)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.07 g, 1.6 mmol)
-
Cesium carbonate (Cs₂CO₃) (16.11 g, 49.4 mmol)
-
1,2-Dimethoxyethane
-
Ethyl acetate
-
Water
Procedure:
-
Combine Dimethyl 4-bromophthalate (4.5 g), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (6.11 g), 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.07 g), and cesium carbonate (16.11 g) in a suitable reaction vessel.
-
Add 1,2-dimethoxyethane as the solvent.
-
Stir the reaction mixture at an appropriate temperature to facilitate the coupling reaction.
-
Monitor the reaction for completion using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is worked up by partitioning between ethyl acetate and water to extract the product.
Applications in Drug Development
Dimethyl 4-bromophthalate serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is demonstrated in the synthesis of modulators of B-cell lymphoma 6 (BCL6) proteolysis and, notably, in the creation of inhibitors for the Son of sevenless homolog 1 (SOS1) protein.
Role in the Synthesis of SOS1 Inhibitors
SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins.[1][5] The RAS proteins are central components of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers.[1][5] Mutations that lead to the persistent activation of this pathway are a major driver of tumor cell proliferation and survival.[5] Therefore, inhibiting SOS1 is a promising therapeutic strategy to block this oncogenic signaling cascade.[7] Dimethyl 4-bromophthalate is a precursor for the synthesis of these targeted inhibitors, which aim to disrupt the RAS-SOS1 interaction.[7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of Dimethyl 4-bromophthalate to its use in the preparation of a downstream pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. DIMETHYL 4-BROMOPHTHALATE CAS#: 87639-57-4 [amp.chemicalbook.com]
- 3. DIMETHYL 4-BROMOPHTHALATE | 87639-57-4 [amp.chemicalbook.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. anygenes.com [anygenes.com]
- 6. DIMETHYL 4-BROMOPHTHALATE | 87639-57-4 [amp.chemicalbook.com]
- 7. pnas.org [pnas.org]

